12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
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Overview
Description
12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the quinazolinone family, which is known for its diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities .
Preparation Methods
The synthesis of 12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde, followed by cyclization and fluorination steps . The use of novel nanomagnetic reagents such as Cu@Fe3O4 MNPs has been reported to enhance the efficiency of the synthesis under solvent-free conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted derivatives of the parent compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has shown promise as a lead compound for the development of new anticancer agents.
Mechanism of Action
The mechanism of action of 12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting key enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells . The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .
Comparison with Similar Compounds
Similar compounds to 12-(4-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one include other quinazolinone derivatives such as:
4,6,7-trisubstituted quinazoline derivatives: Known for their antitumor activity.
Tetrahydrobenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-ones: Exhibiting antioxidant and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C20H16FN3O |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
12-(4-fluorophenyl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one |
InChI |
InChI=1S/C20H16FN3O/c21-13-10-8-12(9-11-13)19-18-15(5-3-7-17(18)25)23-20-22-14-4-1-2-6-16(14)24(19)20/h1-2,4,6,8-11,19H,3,5,7H2,(H,22,23) |
InChI Key |
QCUDLPRHYLFHFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CC=C(C=C5)F)C(=O)C1 |
Origin of Product |
United States |
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